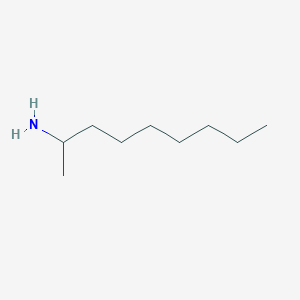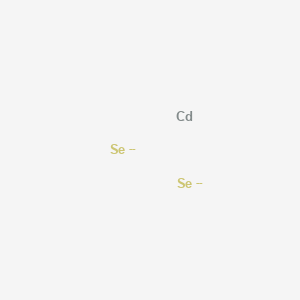
Cadmium diselenide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium diselenide (CdSe) is a semiconductor material that has attracted significant attention in recent years due to its unique optical and electronic properties. CdSe is a compound of cadmium and selenium, with a chemical formula of CdSe. It is a direct bandgap semiconductor with a bandgap energy of 1.7 eV and a melting point of 1250°C. CdSe can be synthesized using various methods, including chemical vapor deposition, solvothermal synthesis, and hydrothermal synthesis.
作用机制
The mechanism of action of Cadmium diselenide is not fully understood. However, it is known that this compound can interact with biological molecules, such as proteins and DNA, and induce oxidative stress. This compound can also induce apoptosis and cell death in various cell types.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including oxidative stress, inflammation, and DNA damage. This compound can also affect the immune system and alter gene expression. In addition, this compound can accumulate in various organs, including the liver, kidneys, and lungs, and cause toxicity.
实验室实验的优点和局限性
Cadmium diselenide has several advantages for lab experiments, including its unique optical and electronic properties, ease of synthesis, and stability. However, this compound also has limitations, including its potential toxicity and the need for careful handling and disposal.
未来方向
Cadmium diselenide has significant potential for various applications, including optoelectronics, photovoltaics, and catalysis. Future research should focus on improving the synthesis methods of this compound, understanding its mechanism of action, and developing safer and more efficient applications. In addition, the potential toxicity of this compound should be further investigated, and appropriate safety measures should be implemented.
合成方法
Cadmium diselenide can be synthesized using various methods, including chemical vapor deposition, solvothermal synthesis, and hydrothermal synthesis. Chemical vapor deposition involves the deposition of this compound on a substrate using a vapor-phase reaction. Solvothermal synthesis involves the use of a solvent to dissolve the precursors and then heating the solution to form this compound. Hydrothermal synthesis involves the use of a high-pressure water solution to form this compound.
科学研究应用
Cadmium diselenide has been extensively studied for its potential applications in various fields, including optoelectronics, photovoltaics, and catalysis. In optoelectronics, this compound is used as a component in light-emitting diodes, solar cells, and photodetectors. In photovoltaics, this compound is used as a sensitizing material in dye-sensitized solar cells. In catalysis, this compound is used as a photocatalyst for the degradation of organic pollutants.
属性
CAS 编号 |
12400-33-8 |
|---|---|
分子式 |
CdSe2-4 |
分子量 |
270.4 g/mol |
IUPAC 名称 |
cadmium;selenium(2-) |
InChI |
InChI=1S/Cd.2Se/q;2*-2 |
InChI 键 |
RXCICHUQZQBRJF-UHFFFAOYSA-N |
SMILES |
[Se-2].[Se-2].[Cd] |
规范 SMILES |
[Se-2].[Se-2].[Cd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



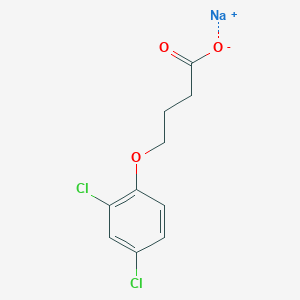

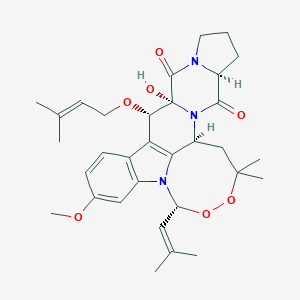
![(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate](/img/structure/B79857.png)

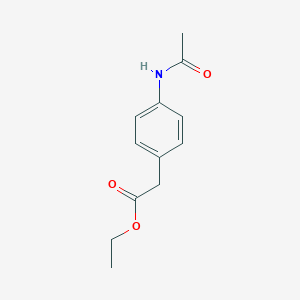
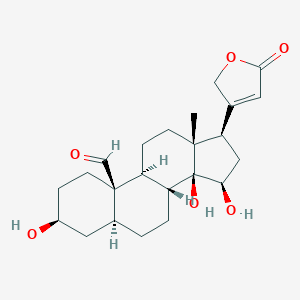
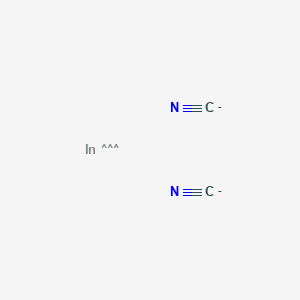

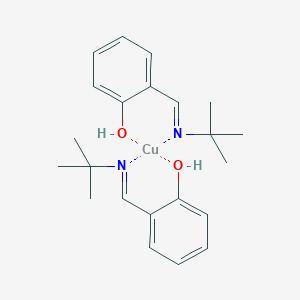

![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)

